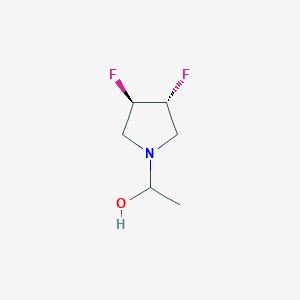

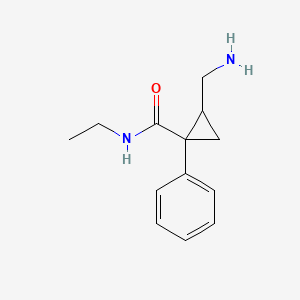

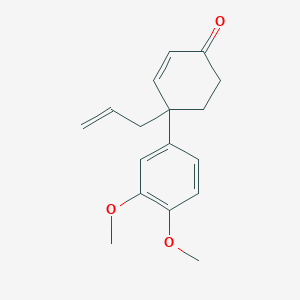

![molecular formula C33H39ClN4O8 B12285041 5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RPR121056Aは、ドーパミンD₂受容体拮抗薬として知られる有機化合物です。精神障害やパーキンソン病などのドーパミン関連疾患の治療に広く用いられています。 この化合物は、分子式C33H38N4O8、分子量618.67682を持ちます .

準備方法

RPR121056Aは、化学合成によって合成することができます。 一般的な方法としては、特定の化合物を臭素酸塩または対応する臭素化剤と反応させ、その後、化学反応をさらに進めることでRPR121056Aを生成する方法があります . この化合物の工業的生産方法は、一般的に、純度と収量を確保するために、制御された条件下で大量の化学合成を行います。

化学反応の分析

RPR121056Aは、以下のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、ある原子または原子団が別の原子または原子団に置き換わる反応です。一般的な試薬には、ハロゲンや求核試薬が含まれます。

これらの反応で生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱エチル化生成物が生成される場合があります .

科学研究への応用

RPR121056Aは、幅広い科学研究に適用されています。

化学: ドーパミン受容体拮抗薬の研究のための分析化学における基準化合物として使用されます。

生物学: 様々な生理学的プロセスにおけるドーパミン受容体の役割を理解するための生物学的研究に使用されます。

医学: 精神障害やパーキンソン病の治療法の開発に使用されます。

科学的研究の応用

RPR121056A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor antagonists.

Biology: It is used in biological studies to understand the role of dopamine receptors in various physiological processes.

Medicine: It is used in the development of treatments for psychiatric disorders and Parkinson’s disease.

作用機序

RPR121056Aは、ドーパミンD₂受容体の活性化を阻害することで作用します。この阻害作用は、ドーパミン関連疾患に関連する症状を軽減するのに役立ちます。 ドーパミンD₂受容体および関連するシグナル伝達経路を含む分子標的および経路が関与しています .

類似の化合物との比較

RPR121056Aは、その特定の化学構造と性質のために、他のドーパミンD₂受容体拮抗薬とは異なります。類似の化合物には、以下のようなものがあります。

ハロペリドール: 精神障害の治療に使用される別のドーパミンD₂受容体拮抗薬です。

リスペリドン: 統合失調症や躁うつ病の治療に使用されるドーパミンD₂受容体拮抗薬です。

クロザピン: 統合失調症の治療に使用されるドーパミンD₂受容体拮抗薬です.

RPR121056Aは、ドーパミン関連疾患の治療における特定の結合親和性と有効性によって際立っています。

類似化合物との比較

RPR121056A is unique compared to other dopamine D₂ receptor antagonists due to its specific chemical structure and properties. Similar compounds include:

Haloperidol: Another dopamine D₂ receptor antagonist used in the treatment of psychiatric disorders.

Risperidone: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia and bipolar disorder.

Clozapine: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia.

RPR121056A stands out due to its specific binding affinity and efficacy in treating dopamine-related diseases.

特性

分子式 |

C33H39ClN4O8 |

|---|---|

分子量 |

655.1 g/mol |

IUPAC名 |

5-[[1-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H |

InChIキー |

YVYFNMPEYKRHHC-UHFFFAOYSA-N |

正規SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

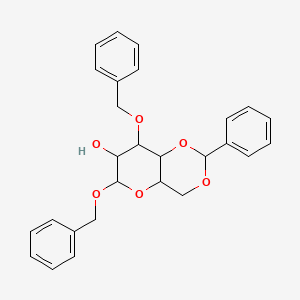

![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

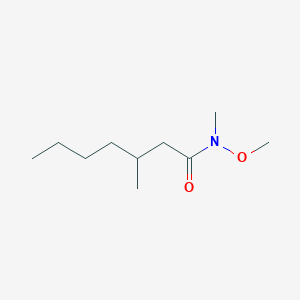

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

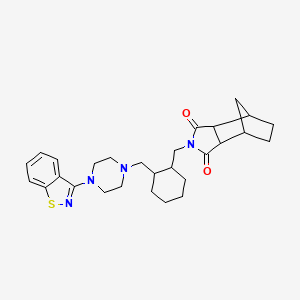

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)